molecular formula C13H19NO B13953018 1(2H)-Quinolineethanol, 3,4-dihydro-2,7-dimethyl- CAS No. 53817-43-9

1(2H)-Quinolineethanol, 3,4-dihydro-2,7-dimethyl-

Cat. No.: B13953018
CAS No.: 53817-43-9
M. Wt: 205.30 g/mol
InChI Key: JJFPYZKCNAYLFT-UHFFFAOYSA-N
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Description

1(2H)-Quinolineethanol, 3,4-dihydro-2,7-dimethyl- is a dihydroquinoline derivative featuring a hydroxylated ethyl side chain and methyl substituents at positions 2 and 7 of the quinoline ring. Quinoline derivatives are heterocyclic aromatic compounds with applications in pharmaceuticals, agrochemicals, and materials science. The presence of hydroxyl and methyl groups in this compound likely influences its solubility, reactivity, and interactions in biological or environmental systems.

Properties

CAS No.

53817-43-9

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

2-(2,7-dimethyl-3,4-dihydro-2H-quinolin-1-yl)ethanol

InChI

InChI=1S/C13H19NO/c1-10-3-5-12-6-4-11(2)14(7-8-15)13(12)9-10/h3,5,9,11,15H,4,6-8H2,1-2H3

InChI Key

JJFPYZKCNAYLFT-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(N1CCO)C=C(C=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1(2H)-Quinolineethanol, 3,4-dihydro-2,7-dimethyl- typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the quinoline core, followed by functionalization to introduce the necessary substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1(2H)-Quinolineethanol, 3,4-dihydro-2,7-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups on the quinoline core.

    Substitution: Substitution reactions can introduce different substituents on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups on the quinoline ring.

Scientific Research Applications

1(2H)-Quinolineethanol, 3,4-dihydro-2,7-dimethyl- has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of specific enzymes and their effects on cellular processes.

    Biology: Investigated for its role in modulating cell motility, invasion, and other cellular functions.

    Medicine: Explored as a potential anticancer agent due to its ability to inhibit tumor cell growth and invasion.

Mechanism of Action

The mechanism by which 1(2H)-Quinolineethanol, 3,4-dihydro-2,7-dimethyl- exerts its effects involves the inhibition of specific enzymes. These enzymes are crucial for various cellular processes, including DNA synthesis and cell division. By inhibiting these enzymes, the compound can modulate cellular functions and potentially inhibit tumor growth.

Comparison with Similar Compounds

Data Tables Summarizing Key Comparisons

Table 1: Physicochemical and Environmental Properties
Property 1(2H)-Quinolineethanol, 3,4-Dihydro-2,7-Dimethyl- 3,4-Dihydro-2(1H)-Quinolinone 2-Methylquinoline
Molecular Weight 203.28 g/mol 147.17 g/mol 143.19 g/mol
Water Solubility Moderate (predicted) Moderate Low
Degradation Rate Likely low Low Variable
Ecotoxicity Potentially high (due to methyl groups) Low High

Research Findings and Implications

Degradation Behavior: Hydroxylated quinolines like 3,4-dihydro-2(1H)-quinolinone persist longer in sulfate-reducing environments, suggesting similar challenges for the target compound .

Toxicity Mitigation: Hydroxylation reduces genotoxicity, but methyl groups may counteract this benefit by increasing ecotoxicity .

Notes on Limitations and Future Research

  • Direct data on 1(2H)-Quinolineethanol, 3,4-dihydro-2,7-dimethyl- are absent in the provided evidence; comparisons rely on structurally related compounds.
  • Future studies should prioritize synthesizing this compound and evaluating its environmental and toxicological profiles experimentally.

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